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Compound of Interest

Compound Name: Cdk4-IN-3

Cat. No.: B15607806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cdk4-IN-3, also identified as Compound 389, is a potent and irreversible inhibitor of Cyclin-

Dependent Kinase 4 (CDK4).[1] As a critical regulator of the cell cycle, CDK4, in complex with

D-type cyclins, plays a pivotal role in the G1 phase progression. Dysregulation of the CDK4

signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic

intervention. Cdk4-IN-3 has emerged as a significant compound for research in solid tumors,

particularly breast and lung cancers, owing to its ability to induce cell cycle arrest and apoptosis

in tumor cells.[1] This technical guide provides a comprehensive overview of the chemical

structure, properties, and biological activity of Cdk4-IN-3.

Chemical Structure and Properties
Cdk4-IN-3 is a complex heterocyclic molecule with the chemical formula C26H32FN5O3. Its

structure is based on a substituted 7-(pyrimidin-4-yl) quinolin-4(1H)-one core.
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Caption: 2D Chemical Structure of Cdk4-IN-3.

Table 1: Physicochemical Properties of Cdk4-IN-3
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Property Value Reference

IUPAC Name

1-(1-methylethyl)-7-(2-

(((3R,4R)-3-

((methoxymethyl)oxy)piperidin-

4-yl)amino)-5-fluoropyrimidin-

4-yl)-3,3-dimethyl-1,3-dihydro-

4H-quinolin-4-one

Patent WO2023208172A1

Molecular Formula C26H32FN5O3 [1]

Molecular Weight 481.56 g/mol

CAS Number 3002399-75-6 [1]

SMILES

CC(C)N1C2=C(C=C(C=C2)C3

=NC=NC(=C3F)N[C@H]4C--

INVALID-LINK--

OCOC)C(=O)C1(C)C

[1]

Appearance Solid [1]

Color Off-white to light yellow [1]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[1]

Biological Properties and Activity
Cdk4-IN-3 is characterized by its potent and selective inhibition of CDK4. This activity leads to

downstream effects on cell cycle progression and cell survival.

Table 2: Biological Activity of Cdk4-IN-3
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Parameter Value Target Notes Reference

IC50 25 nM CDK4 [1]

Selectivity >10-fold CDK4 vs CDK6 [1]

Mechanism of

Action

Irreversible

Inhibitor
CDK4 [1]

Cellular Effect
G1 phase cell

cycle arrest
Tumor cells [1]

Cellular Effect
Induction of

apoptosis
Tumor cells [1]

Signaling Pathway
Cdk4-IN-3 exerts its therapeutic effects by targeting a critical node in the cell cycle regulation

machinery. In normal cell proliferation, mitogenic signals lead to the expression of D-type

cyclins, which then bind to and activate CDK4. The active Cyclin D-CDK4 complex

phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event causes pRb to

release the E2F transcription factor, which in turn activates the transcription of genes

necessary for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK4, Cdk4-IN-3 prevents the phosphorylation of pRb, thereby maintaining pRb

in its active, hypophosphorylated state. This keeps E2F sequestered, blocking the transcription

of S-phase genes and leading to an arrest of the cell cycle in the G1 phase.
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Caption: Cdk4-IN-3 inhibits the CDK4 signaling pathway.
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Experimental Protocols
The following are generalized protocols for key experiments used to characterize inhibitors like

Cdk4-IN-3. Specific details may need to be optimized for particular cell lines and experimental

conditions.

CDK4 Kinase Assay
This assay is designed to measure the enzymatic activity of CDK4 and the inhibitory effect of

Cdk4-IN-3.

Workflow:
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Add pRb substrate and ATP
to initiate the reaction

Incubate at 30°C
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Measure pRb phosphorylation
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scintillation counting)
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End
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Caption: Workflow for a typical CDK4 kinase inhibition assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of Cdk4-IN-3 in an appropriate solvent (e.g.,

DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and

DTT.

Enzyme and Inhibitor Incubation: In a microplate, add the recombinant CDK4/Cyclin D

enzyme to each well, followed by the addition of the Cdk4-IN-3 dilutions or vehicle control.

Incubate for a short period to allow for inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the pRb substrate and

ATP (spiked with a radioactive isotope like γ-³²P-ATP).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric

acid).

Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated

substrate. Wash the membrane to remove unincorporated ATP.

Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of Cdk4-IN-3
and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis
Flow cytometry is used to determine the effect of Cdk4-IN-3 on the distribution of cells in

different phases of the cell cycle.

Methodology:

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.

Treat the cells with various concentrations of Cdk4-IN-3 or vehicle control for a specified

time (e.g., 24-48 hours).
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating

cells to include any apoptotic cells.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol to permeabilize the

cell membrane.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g.,

propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA

dye fluorescence is proportional to the DNA content of the cells.

Data Analysis: Deconvolute the resulting DNA content histograms to determine the

percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells

in the G1 phase would be indicative of Cdk4-IN-3's mechanism of action.

Apoptosis Assay
The induction of apoptosis by Cdk4-IN-3 can be quantified using an Annexin V/Propidium

Iodide (PI) dual-staining assay followed by flow cytometry.

Methodology:

Cell Treatment: Treat cells with Cdk4-IN-3 as described for the cell cycle analysis.

Cell Harvesting: Harvest the cells, including any floating cells.

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and PI to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15

minutes).

Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early

apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-
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positive, PI-positive). An increase in the percentage of Annexin V-positive cells indicates the

induction of apoptosis.

Conclusion
Cdk4-IN-3 is a valuable research tool for studying the role of CDK4 in cell cycle control and

cancer biology. Its high potency and selectivity make it a promising candidate for further

investigation in the development of novel anti-cancer therapeutics. The data and protocols

presented in this guide offer a foundational resource for researchers working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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